

Synthesis of 4-Chloro-2-fluoro-3-methoxyphenol: A Technical Guide

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Compound of Interest

Compound Name:	4-Chloro-2-fluoro-3-methoxyphenol
CAS No.:	1993479-29-0
Cat. No.:	B6305227

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Executive Summary

This technical guide details the synthesis of **4-Chloro-2-fluoro-3-methoxyphenol** (CAS 1993479-29-0), a critical intermediate in the development of advanced agrochemicals (specifically picolinamide herbicides like Florpyrauxifen-benzyl) and pharmaceutical kinase inhibitors.

While direct electrophilic chlorination of 2-fluoro-3-methoxyphenol is possible, it often suffers from poor regioselectivity, yielding mixtures of 4-chloro and 6-chloro isomers. This guide prioritizes a Directed Ortho-Metalation (DoM) strategy starting from 2-chloro-6-fluoroanisole. This route guarantees regiochemical integrity through the directing effects of fluorine and methoxy groups, providing a scalable, self-validating protocol for high-purity synthesis.

Part 1: Retrosynthetic Analysis & Strategy

The Regioselectivity Challenge

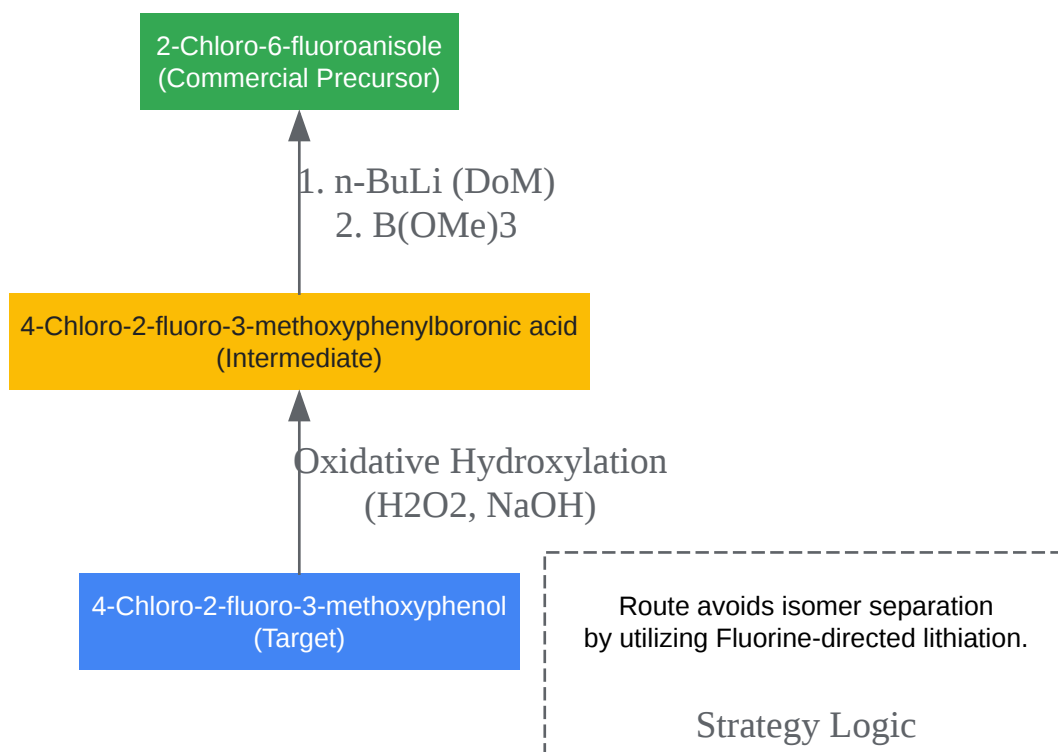
The target molecule contains a 1,2,3,4-tetrasubstituted benzene ring.^[1] Synthesizing this via direct chlorination of 2-fluoro-3-methoxyphenol presents a challenge:

- Directing Groups: The OH (C1) and OMe (C3) groups are both strong ortho/para activators.^[1]
- Competition: The C4 position (para to OH) and C6 position (ortho to OH, para to OMe) are both electronically activated. Although C4 is often preferred, the presence of the bulky OMe group at C3 can sterically hinder attack at C4, leading to significant formation of the unwanted 6-chloro isomer.^[1]

The Solution: Directed Ortho-Metalation (DoM)

To bypass separation issues, we utilize the DoM approach.^[1]

- Starting Material: 2-Chloro-6-fluoroanisole.
- Logic: The fluorine atom is a powerful Director of Ortho-Metalation (DoM).^[1] Lithium-halogen exchange is not required; instead, the acidity of the proton ortho to the fluorine (and meta to the methoxy) allows for selective deprotonation at the C5 position (relative to the anisole numbering).^[1]
- Transformation: Lithiation followed by boronation and subsequent oxidative hydroxylation yields the target phenol with precise regiocontrol.^[1]



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Caption: Retrosynthetic logic prioritizing regiocontrol via Directed Ortho-Metalation (DoM).

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of Boronic Acid Intermediate

Objective: Regioselective functionalization of 2-chloro-6-fluoroanisole. Reaction: Lithiation at -78°C followed by boronate quench.

Reagents & Materials

Reagent	Equiv.[1][2][3][4][5]	Role	Critical Parameter
2-Chloro-6-fluoroanisole	1.0	Substrate	Dry, <0.1% H ₂ O
n-Butyllithium (2.5M in hexanes)	1.1	Base	Titrate before use; Pyrophoric
Trimethyl Borate (B(OMe) ₃)	1.2	Electrophile	Distilled; Anhydrous
THF (Tetrahydrofuran)	Solvent	Medium	Anhydrous, inhibitor-free
HCl (2M aq)	Excess	Quench	Controlled pH adjustment

Protocol Steps

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and pressure-equalizing addition funnel. Charge with anhydrous THF (10 mL/g of substrate).[1]
- Substrate Addition: Add 2-Chloro-6-fluoroanisole (1.0 equiv) to the THF. Cool the solution to -78°C using a dry ice/acetone bath.
- Lithiation: Add n-BuLi (1.1 equiv) dropwise over 30 minutes. Maintain internal temperature below -70°C.
 - Mechanism:[3][4][6] The strong inductive effect of Fluorine acidifies the adjacent proton (C5 position of anisole), directing the lithium exclusively to this site [1].[1]
 - Hold: Stir at -78°C for 1 hour to ensure complete metalation.
- Boronation: Add Trimethyl Borate (1.2 equiv) dropwise.[1] The reaction is exothermic; control addition rate to keep Temp < -65°C.
- Warming: Allow the mixture to warm slowly to room temperature (20-25°C) over 2 hours.

- Hydrolysis: Quench with 2M HCl until pH < 2. Stir for 30 minutes to hydrolyze the dimethyl boronate ester to the boronic acid.
- Isolation: Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over MgSO₄, and concentrate.[1]
 - Checkpoint: The intermediate, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, is a solid. It can be used directly or recrystallized from acetonitrile/water [1].[1]

Phase 2: Oxidative Hydroxylation to Phenol

Objective: Convert the C-B bond to a C-O bond.[1] Reaction: Ipso-substitution using basic hydrogen peroxide.

Reagents & Materials

Reagent	Equiv.[1][2][3][4][5]	Role	Critical Parameter
Boronic Acid Intermediate	1.0	Precursor	Purity >95% preferred
Hydrogen Peroxide (30%)	3.0	Oxidant	Add slowly; Exothermic
NaOH (10% aq)	2.0	Base	Activates Boron
THF	Solvent	Medium	-

Protocol Steps

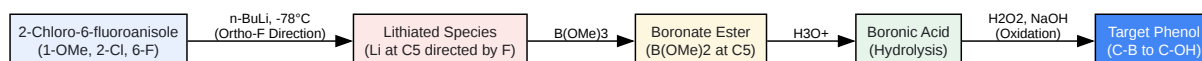
- Dissolution: Dissolve the boronic acid intermediate in THF.
- Activation: Add NaOH solution (2.0 equiv). Stir for 10 minutes.
- Oxidation: Cool to 0°C. Add H₂O₂ (30%) dropwise.[1]
 - Caution: This reaction is highly exothermic.[1] Maintain temperature < 20°C to prevent over-oxidation or decomposition.[1]

- Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC or HPLC (disappearance of boronic acid).
- Quench: Add saturated aqueous Na₂SO₃ (Sodium Sulfite) carefully to destroy excess peroxide.[1] Test with starch-iodide paper (should be negative).[1]
- Acidification: Acidify with 1M HCl to pH ~3.
- Extraction: Extract with Dichloromethane (DCM). The phenol will partition into the organic phase.[1]
- Purification: Dry (Na₂SO₄) and concentrate. Purify via silica gel column chromatography (Hexanes/EtOAc gradient) if necessary.

Part 3: Process Logic & Validation

Mechanistic Pathway

The following diagram illustrates the molecular transformations and the logic behind the regioselectivity.



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Caption: Step-by-step mechanistic flow from precursor to target phenol.

Analytical Validation

To ensure the correct isomer has been synthesized, the following analytical signatures must be verified:

- ¹H NMR (CDCl₃):
 - Aromatic Region: You should observe two aromatic protons.[1]

- Coupling: The protons are ortho to each other (C5-H and C6-H). Expect a doublet or doublet-of-doublets (due to F coupling).
- Differentiation: If the 6-chloro isomer were formed (via direct chlorination route), the protons would be meta (C4-H and C6-H) or isolated, showing different coupling constants ($J \sim 2\text{-}3\text{ Hz}$ for meta vs $J \sim 8\text{-}9\text{ Hz}$ for ortho).[1] In the target (4-chloro), the remaining protons are at C5 and C6.[1]
- 19F NMR:
 - Distinct shift characteristic of a fluorine flanked by C-OH and C-OMe (after renumbering).
- Mass Spectrometry:
 - M-1 peak (negative mode) or M+1 (positive mode) corresponding to MW 176.57.[1]
 - Chlorine isotope pattern (3:1 ratio of M : M+2).[1]

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield in Step 1	Wet THF or Temperature > -60°C	Distill THF over Na/Benzophenone; Ensure Cryostat holds -78°C.
Incomplete Oxidation	Old H2O2 or pH too low	Use fresh 30% H2O2; Ensure pH > 10 during peroxide addition.
Regioisomer Contamination	n-BuLi added too fast	Slow addition rate to ensure kinetic control by Fluorine chelation.

Part 4: Safety & Handling

- n-Butyllithium: Extreme fire hazard. Must be handled under inert atmosphere (N2 or Ar).[1] Have a Class D fire extinguisher ready.

- Hydrogen Peroxide (30%): Strong oxidizer.[1] Corrosive. Causes severe skin burns and eye damage.[1] potential for pressure buildup in waste containers.[1]
- Target Compound: Phenols are generally toxic and corrosive.[1] Handle with gloves and in a fume hood.[1]

References

- Preparation of 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
 - Source: US Patent 8,822,730 B2.[1]
 - Relevance: Describes the lithiation of 2-chloro-6-fluoroanisole and conversion to the boronic acid precursor with high regioselectivity.
 - URL
- Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
 - Source: World Intellectual Property Organization (WO 2013/102078 A1).[1]
 - Relevance: Validates the industrial utility of the 4-chloro-2-fluoro-3-methoxyphenyl moiety in herbicide synthesis.
 - URL
- **4-Chloro-2-fluoro-3-methoxyphenol** (Compound Summary).
 - Source: PubChem (CID 136266858).[1]
 - Relevance: Verification of chemical structure and identifiers (CAS 1993479-29-0).
 - URL:[Link][1]

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Sources

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